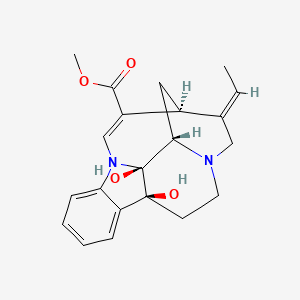
2,7-Dihydroxyapogeissoschizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dihydroxyapogeissoschizine is a novel indole alkaloid isolated from the root bark of Strychnos gossweileri, a plant belonging to the Strychnaceae family . This compound is characterized by its unique structure and potential biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The isolation of 2,7-Dihydroxyapogeissoschizine involves extraction from the root bark of Strychnos gossweileri. The process typically includes the following steps:
Extraction: The root bark is subjected to solvent extraction using methanol or ethanol.
Fractionation: The crude extract is fractionated using chromatographic techniques such as column chromatography.
Purification: Further purification is achieved through high-performance liquid chromatography (HPLC) to isolate the pure compound.
Industrial Production Methods: Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through laboratory-scale extraction and purification processes.
Chemical Reactions Analysis
Types of Reactions: 2,7-Dihydroxyapogeissoschizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: The hydroxyl groups at positions 2 and 7 can undergo substitution reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated derivatives at positions 2 and 7.
Scientific Research Applications
Chemistry: Used as a model compound for studying indole alkaloid chemistry and reaction mechanisms.
Medicine: Potential therapeutic applications due to its cytotoxic properties, although further research is needed to fully understand its medicinal potential.
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mechanism of Action
The mechanism of action of 2,7-Dihydroxyapogeissoschizine involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to induce apoptosis in cancer cells through the activation of specific molecular pathways. the exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
9-Methoxygeissoschizol: Another indole alkaloid from the Strychnos family with similar structural features.
Strychnosinol: An indole alkaloid with cytotoxic activity isolated from Strychnos fendleri.
Comparison: 2,7-Dihydroxyapogeissoschizine is unique due to its specific hydroxylation pattern at positions 2 and 7, which distinguishes it from other indole alkaloids. This unique structure contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl (8S,13E,14S,16S,17S)-13-ethylidene-8,17-dihydroxy-1,11-diazapentacyclo[12.3.2.02,7.08,17.011,16]nonadeca-2,4,6,18-tetraene-19-carboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-3-13-11-22-9-8-20(25)16-6-4-5-7-17(16)23-12-15(19(24)27-2)14(13)10-18(22)21(20,23)26/h3-7,12,14,18,25-26H,8-11H2,1-2H3/b13-3-/t14-,18-,20-,21-/m0/s1 |
InChI Key |
ABALGCGSAUWIRD-AQENENKKSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@@]3(C4=CC=CC=C4N5[C@@]3([C@@H]2C[C@@H]1C(=C5)C(=O)OC)O)O |
Canonical SMILES |
CC=C1CN2CCC3(C4=CC=CC=C4N5C3(C2CC1C(=C5)C(=O)OC)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















